molecular formula C20H18ClF2N3O3 B10823089 Sarafloxacin-d8 (hydrochloride) CAS No. 2733145-07-6

Sarafloxacin-d8 (hydrochloride)

Cat. No.: B10823089
CAS No.: 2733145-07-6
M. Wt: 429.9 g/mol
InChI Key: KNWODGJQLCISLC-CADLHFACSA-N
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Description

Sarafloxacin-d8 (hydrochloride) is a deuterated form of sarafloxacin hydrochloride, a fluoroquinolone antibiotic. This compound is primarily used as an analytical standard in various scientific studies. The deuterium atoms in sarafloxacin-d8 replace hydrogen atoms, making it useful for mass spectrometry and other analytical techniques due to its distinct mass difference from the non-deuterated form .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sarafloxacin-d8 (hydrochloride) involves several steps:

Industrial Production Methods: Industrial production of sarafloxacin-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Sarafloxacin-d8 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinolone derivatives and substituted analogs, which are useful in further research and development .

Scientific Research Applications

Sarafloxacin-d8 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of sarafloxacin and its metabolites.

    Biology: Employed in studies involving bacterial resistance and the mechanism of action of fluoroquinolone antibiotics.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sarafloxacin.

    Industry: Applied in the development and quality control of veterinary pharmaceuticals

Mechanism of Action

Sarafloxacin-d8 (hydrochloride) exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, ultimately leading to cell death .

Comparison with Similar Compounds

Uniqueness: Sarafloxacin-d8 (hydrochloride) is unique due to its deuterated form, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated analogs in mass spectrometry .

Properties

CAS No.

2733145-07-6

Molecular Formula

C20H18ClF2N3O3

Molecular Weight

429.9 g/mol

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H/i5D2,6D2,7D2,8D2;

InChI Key

KNWODGJQLCISLC-CADLHFACSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F)([2H])[2H])[2H].Cl

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl

Origin of Product

United States

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